3-(3-Methoxypropoxy)aniline
Overview
Description
3-(3-Methoxypropoxy)aniline: is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a 3-methoxypropoxy group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropoxy)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is then reduced to form 3-aminoaniline.
Etherification: Finally, 3-aminoaniline undergoes etherification with 3-methoxypropyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common reagents used include aniline, nitric acid, reducing agents like iron or tin, and 3-methoxypropyl chloride .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Methoxypropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropoxy)aniline involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, participating in nucleophilic substitution and addition reactions. The compound’s effects are mediated through its ability to donate or accept electrons, influencing the reactivity of other molecules in the reaction pathway .
Comparison with Similar Compounds
- 3-(3-Ethoxypropoxy)aniline
- 3-(3-Butoxypropoxy)aniline
- 3-(3-Methoxyethoxy)aniline
Comparison: 3-(3-Methoxypropoxy)aniline is unique due to the presence of the methoxypropoxy group, which imparts distinct chemical properties compared to its analogsFor instance, the methoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications .
Properties
IUPAC Name |
3-(3-methoxypropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSOJALGYPNCKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655930 | |
Record name | 3-(3-Methoxypropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023277-27-1 | |
Record name | 3-(3-Methoxypropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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